BenchChemオンラインストアへようこそ!

GAT592

CB1R allosteric modulator aqueous solubility physicochemical optimization

GAT592 is the only 2-phenylindole CB1R ago-PAM with published in vivo IOP reduction in murine glaucoma models. Its 20-fold solubility advantage over GAT211 (54.6 μg/mL vs. 2.7 μg/mL) enables aqueous-compatible dosing formulations, reducing vehicle confounds. Its extreme G protein bias (cAMP EC₅₀ 1,100 nM; βarrestin2 EC₅₀ >10,000 nM) allows interrogation of cAMP-dependent signaling without βarrestin2-mediated desensitization. Ideal for ocular pharmacology, biased signaling, and solubility-constrained studies.

Molecular Formula C21H16FN3O2
Molecular Weight 361.3764
Cat. No. B1192772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAT592
SynonymsGAT592;  GAT-592;  GAT 592
Molecular FormulaC21H16FN3O2
Molecular Weight361.3764
Structural Identifiers
SMILESO=[N+](CC(C1=C(C2=CC=CC=C2)NC3=C1C=CC=C3)C4=NC=CC=C4F)[O-]
InChIInChI=1S/C21H16FN3O2/c22-17-10-6-12-23-21(17)16(13-25(26)27)19-15-9-4-5-11-18(15)24-20(19)14-7-2-1-3-8-14/h1-12,16,24H,13H2
InChIKeyHRZDHPOVJRTXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GAT592 CB1R Allosteric Modulator for Preclinical Glaucoma and Ocular Research — Compound Selection Guide


GAT592 (catalog code 9j) is a synthetic, small-molecule cannabinoid 1 receptor (CB1R) allosteric agonist-positive allosteric modulator (ago-PAM) belonging to the 2-phenylindole class. Developed through a fluoro- and nitrogen-walk optimization campaign originating from the prototype compound GAT211, GAT592 incorporates a fluorine substituent on the pyridine ring of the nitrostyrene moiety, classifying it as a fluoro-aza hybrid analog [1]. It exhibits moderate ago-PAM potency at CB1R (cAMP EC₅₀ = 1,100 nM), pronounced signaling bias toward cAMP pathway engagement with minimal βarrestin2 recruitment (EC₅₀ >10,000 nM), and notably improved aqueous solubility of approximately 54.6 μg/mL [1]. In vivo, GAT592 demonstrated therapeutic reduction of intraocular pressure (IOP) in murine glaucoma models [1].

Why GAT592 Cannot Be Replaced by GAT211, GAT591, or GAT593 in Ocular Pharmacology Research


Within the 2-phenylindole CB1R ago-PAM series, individual analogs exhibit highly divergent in vitro potency, signaling bias, and physicochemical properties that preclude simple interchange. The parent compound GAT211 (6d) shows low aqueous solubility (~2.7 μg/mL) that limits formulation flexibility [1], while the potent tri-fluoro analogs GAT591 (6r, cAMP EC₅₀ = 28 nM) and GAT593 (6s, cAMP EC₅₀ = 9.1 nM) were optimized for analgesic efficacy in pain models and lack published ocular pharmacodynamic data [1]. GAT592, by contrast, offers a solubility advantage of roughly 20-fold over GAT211 that is directly linked to its demonstrated IOP-lowering efficacy in murine glaucoma models [1]. Researchers selecting an analog for ocular pharmacology, formulation development, or studies requiring tractable aqueous solubility cannot assume equivalent solubility, target engagement, or in vivo pharmacodynamic outcomes across this class.

Quantitative Differentiation Evidence for GAT592 — Head-to-Head Data for Procurement Decisions


Aqueous Solubility Advantage Over Parent GAT211 and Nitrogen-Walk Analogs

GAT592 (9j) exhibits approximately 20-fold higher thermodynamic aqueous solubility compared to the parent compound GAT211. In the same study measuring thermodynamic aqueous solubility via UV detection in PBS, GAT592 recorded 54.6 μg/mL versus 2.7 μg/mL for GAT211 (6d), with a cLogP reduced from 5.03 to 4.16 [1]. Other nitrogen-walk aza-analogs showed variable solubility, with 9g reaching 8.1 μg/mL, 9h at 2.3 μg/mL, and 9i at 54.6 μg/mL; the proto parent (6d) remained substantially lower than GAT592 [1].

CB1R allosteric modulator aqueous solubility physicochemical optimization formulation development

Therapeutic Intraocular Pressure Reduction in Murine Glaucoma Models Not Demonstrated by Potent Analogs GAT591/GAT593

GAT592 is the only analog in this SAR study to have demonstrated therapeutic reduction of intraocular pressure in murine glaucoma models. The two most potent analogs, GAT591 (6r; cAMP EC₅₀ = 28 nM) and GAT593 (6s; cAMP EC₅₀ = 9.1 nM), were explicitly profiled in the CFA inflammatory-pain model where they exhibited analgesic potency with longer duration of action over GAT211 [1]. Neither GAT591 nor GAT593 was reported to produce IOP-lowering effects in any published model [1].

intraocular pressure glaucoma ocular pharmacology in vivo efficacy

Signaling Bias Profile: cAMP-Selective Engagement with Minimal βarrestin2 Recruitment

In CHO cells stably expressing hCB1R, GAT592 (9j) demonstrated a pronounced signaling bias toward G protein-mediated cAMP inhibition with negligible βarrestin2 recruitment (cAMP EC₅₀ = 1,100 nM, Eₘₐₓ = 39 ± 12%; βarrestin2 EC₅₀ >10,000 nM, Eₘₐₓ = 7.0 ± 0.89%) [1]. By contrast, the parent compound GAT211 (6d) engaged both pathways (cAMP EC₅₀ = 230 nM, Eₘₐₓ = 114%; βarrestin2 EC₅₀ = 940 nM, Eₘₐₓ = 46%) [1]. The tri-fluoro analogs GAT591 (6r) and GAT593 (6s) exhibited robust dual-pathway engagement with βarrestin2 EC₅₀ values of 750 nM (Eₘₐₓ = 71%) and 510 nM (Eₘₐₓ = 82%), respectively [1].

signaling bias βarrestin2 cAMP CB1R functional selectivity

Structural Determinant of Differentiation: The Fluoro-Aza Hybrid Architecture

GAT592 (9j) is the sole compound in the published GAT2xx series that incorporates both a fluorine atom (on the pyridine ring of the nitrostyrene-derived moiety) and a nitrogen atom (within the heteroaromatic system) simultaneously, classifying it as a fluoro-aza hybrid [1]. Pure nitrogen-walk analogs (e.g., 9h and 9i) bearing aza substitutions without the fluoro component collapsed both cAMP potency and βarrestin2 recruitment, while the pure fluorine-walk analogs (mono-, di-, and tri-fluoro series) generally improved potency at the expense of solubility [1]. The hybrid architecture of GAT592 uniquely balances the solubility-enhancing properties conferred by the nitrogen incorporation with an acceptable, albeit moderate, level of cAMP pathway engagement [1].

structure-activity relationship fluoro-aza hybrid medicinal chemistry molecular design

Procurement-Relevant Research and Industrial Application Scenarios for GAT592


Preclinical Glaucoma and Ocular Hypertension Pharmacology Programs

GAT592 is the only analog in the 2-phenylindole CB1R ago-PAM series with published in vivo evidence of therapeutic IOP reduction in murine glaucoma models [1]. Research groups studying CB1R-mediated regulation of aqueous humor dynamics or evaluating allosteric CB1R modulation as a glaucoma therapeutic strategy should select GAT592 as the primary tool compound for in vivo efficacy studies, as GAT591 and GAT593 lack any published ocular pharmacodynamic data [1]. Its improved aqueous solubility (54.6 μg/mL vs. 2.7 μg/mL for GAT211) [1] further facilitates formulation of topical ophthalmic preparations.

Formulation Development and Solubility-Constrained Preclinical Dosing

For in vivo studies requiring aqueous-compatible dosing vehicles (e.g., intravenous, intraperitoneal, or topical ocular administration), GAT592's approximately 20-fold solubility advantage over the parent GAT211 represents a practical differentiator for procurement [1]. This property reduces dependence on organic co-solvents, enabling more physiologically relevant dosing regimens and potentially reducing vehicle-associated confounding effects in preclinical pharmacology or toxicology studies.

G Protein-Biased CB1R Signaling Studies Without βarrestin2 Confounds

Investigators studying G protein-biased CB1R signaling pathways can utilize GAT592 as a tool compound that engages cAMP inhibition (EC₅₀ = 1,100 nM) while producing negligible βarrestin2 recruitment (EC₅₀ >10,000 nM, Eₘₐₓ = 7.0%) [1]. This profile contrasts markedly with GAT211, GAT591, and GAT593, which all maintain substantial βarrestin2 coupling [1]. The extreme signaling bias of GAT592 permits interrogation of cAMP-dependent CB1R functions while minimizing βarrestin2-mediated receptor desensitization, internalization, or off-target signaling confounds.

Structure-Activity Relationship Benchmarking for Dual Solubility-Efficacy Optimization

The fluoro-aza hybrid architecture of GAT592 serves as a design case study for medicinal chemistry programs seeking to balance aqueous solubility with retained target potency in the CB1R allosteric modulator space [1]. Procurement of GAT592 alongside its structural comparators (e.g., GAT211 as the parent scaffold, plus pure nitrogen-walk and pure fluorine-walk analogs) enables systematic benchmarking of how the combined fluoro-nitrogen substitution pattern alters solubility, cLogP, and functional activity relative to single-parameter optimization approaches [1].

Quote Request

Request a Quote for GAT592

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.